molecular formula C16H17N3O2 B5469294 N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5469294
M. Wt: 283.32 g/mol
InChI Key: WFEWFUFQEFNMCD-UHFFFAOYSA-N
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Description

N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3-aminophenylacetamide with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(2-chlorophenyl)carbamoyl]amino}phenyl)acetamide
  • N-(3-{[(2-fluorophenyl)carbamoyl]amino}phenyl)acetamide
  • N-(3-{[(2-bromophenyl)carbamoyl]amino}phenyl)acetamide

Uniqueness

N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in certain reactions or applications compared to its analogs.

Properties

IUPAC Name

N-[3-[(2-methylphenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-6-3-4-9-15(11)19-16(21)18-14-8-5-7-13(10-14)17-12(2)20/h3-10H,1-2H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEWFUFQEFNMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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